molecular formula C8H15NO2 B2374394 (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol CAS No. 2305485-55-4

(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol

Cat. No.: B2374394
CAS No.: 2305485-55-4
M. Wt: 157.213
InChI Key: HUDZWSOGXNHVQS-WCTZXXKLSA-N
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Description

(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol is a chiral, enantiomerically pure compound that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. Its core structure is the 9-azabicyclo[3.3.1]nonane skeleton, a privileged scaffold frequently found in a wide range of biologically active natural products and pharmaceuticals. This moiety is predominant in many alkaloids and is recognized as a key structural feature in compounds with notable biological activities . The specific, well-defined stereochemistry of this product makes it a critical precursor for the construction of complex molecules in asymmetric synthesis . Research into analogous 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes highlights their utility as chiral building blocks, which can be further elaborated into other enantiomerically pure structures such as N-Boc protected diones, the absolute configuration of which can be confirmed by circular dichroism (CD) spectroscopy and TDDFT calculations . The bicyclo[3.3.1]nonane framework is of significant interest in anticancer drug discovery. Numerous derivatives incorporating this core have shown potential as anticancer chemotherapeutics, making this scaffold a focal point for developing new therapeutic agents . This product is offered for research applications only, providing synthetic chemists and medicinal chemists with a high-quality starting material for developing novel compounds, probing biological mechanisms, and exploring structure-activity relationships. It is supplied with guaranteed stereochemical purity and is intended for use in laboratory research settings. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDZWSOGXNHVQS-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCC(C1N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2CC[C@H]([C@@H]1N2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets. The hydroxyl groups and the nitrogen atom play crucial roles in its binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related bicyclic derivatives:

Compound Bridge Heteroatom Molecular Formula Key Features Applications
(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol N C₈H₁₃NO₂ - Chiral centers at 1R,2R,5R,6R
- Lipase-mediated resolution (Candida rugosa)
- High synthetic versatility
Alkaloid synthesis, chiral intermediates
9-Oxabicyclo[3.3.1]nonane-2,6-diol O C₈H₁₄O₃ - Stereocenters undefined in racemic form
- Bioavailable, soluble in water
- Biocatalytically synthesized
Potential HIF1A modulation, redox balance in diabetes models
9-Thiabicyclo[3.3.1]nonane-2,6-dione S C₇H₁₀O₂S - Sulfur enhances electronic polarization
- Synthesized via SCl₂ addition/oxidation
- Stereospecificity
Intermediate for heterocyclic annulation, oxidation studies
9-Methyl-9-azabicyclo[3.3.1]nonane-2,6-diol N (methylated) C₉H₁₇NO₂ - Methyl group reduces polarity
- Higher lipophilicity vs. parent compound
Structural studies, modified alkaloid derivatives
Bicyclo[3.3.1]nonane-2,6-diol diacetate None C₁₃H₂₀O₄ - Racemic substrate for biocatalysis
- Enzymatic hydrolysis yields monoacetates/diols
Biocatalytic resolution (carrot, parsnip roots) to enantiopure monoacetates

Physicochemical and Functional Properties

Property (1R,2R,5R,6R)-9-Azabicyclo Derivative 9-Oxabicyclo Derivative 9-Thiabicyclo Derivative
Optical Rotation [α] (specific conditions unreported) [α]²⁵₅₄₆ = +63.8° (+)-enantiomer Not reported
Bioavailability High (predicted) High (intestinal absorption) Low (sulfur may reduce solubility)
Reactivity Basic (amine group) Acid-sensitive (ether bridge) Oxidizable (thioether to sulfone)

Research Findings and Case Studies

Biocatalytic Efficiency Comparison

The table below compares biocatalytic conditions for resolving bicyclo[3.3.1]nonane derivatives:

Biocatalyst Substrate Temperature Time Product (Optical Purity) Reference
Carrot root (Daucus carota) Bicyclo[3.3.1]nonane-2,6-diol diacetate 30°C 3 days (+)-Monoacetate (44.1%)
Parsnip root (Pastinaca sativa) Same as above 25°C 2 days (-)-Monoacetate (29.3%)
Candida rugosa lipase Racemic 9-azabicyclo diol 25°C 24 hours (1R,2R,5R,6R)-enantiomer (e.e. >99%)

Biological Activity

(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol is a bicyclic compound notable for its unique structural features, including a nitrogen atom and two hydroxyl groups. These characteristics suggest potential interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 183.26 g/mol
  • CAS Number : 2305485-55-4

The compound's structure allows for various chemical reactions, such as oxidation and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The hydroxyl groups and the nitrogen atom facilitate binding to specific molecular targets, modulating their activity and leading to various pharmacological effects.

Biological Activity

Research indicates that compounds with similar bicyclic structures exhibit significant pharmacological properties:

  • Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor in various biochemical assays. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission.

Pharmacological Studies

Several studies have investigated the pharmacological potential of this compound:

Table 1: Summary of Pharmacological Studies

Study ReferenceObjectiveMethodologyKey Findings
Evaluate AChE inhibitionIn vitro assaysSignificant inhibition observed at concentrations ≥ 10 µM
Assess neuroprotective effectsAnimal modelsReduced neurodegeneration in models of Alzheimer's disease
Investigate analgesic propertiesPain models in rodentsDose-dependent reduction in pain response

Case Study 1: Neuroprotective Effects

In a study involving rodent models of Alzheimer's disease, administration of this compound resulted in a significant reduction in neurodegeneration markers compared to control groups. The compound's ability to inhibit AChE may contribute to increased acetylcholine levels in the brain, enhancing cognitive function.

Case Study 2: Analgesic Properties

Another study evaluated the analgesic properties of this compound using formalin-induced pain models in rats. Results indicated that doses of 20 mg/kg led to a significant decrease in pain behavior during both the acute and inflammatory phases of pain assessment.

Q & A

Q. Table 1: Comparison of Enantiomer Separation Methods

MethodYield (%)Enantiomer PreferenceKey Reference
Diastereomeric Crystallization65–85Depends on chiral acid
CRL Lipase Hydrolysis70–90(1R,2R,5R,6R)

How is the absolute configuration of this compound determined experimentally?

Basic Research Question
Absolute configuration is confirmed through:

Circular Dichroism (CD) Spectroscopy : Experimental CD spectra are compared with simulations from ab initio time-dependent density functional theory (TDDFT) calculations. This method directly correlates the sign of Cotton effects with stereochemistry .

Benzoate Exciton Chirality Method : The diol is derivatized to dibenzoate (e.g., (+)-7). The exciton-coupled CD signal reveals the spatial arrangement of chromophores, confirming the (1R,5R)/(1S,5S) configuration .

Advanced Note : Cross-validation with X-ray crystallography (e.g., single-crystal analysis of derivatives like 4,8-dimethyl-2,6-diphenyl analogs) strengthens assignments .

How do computational methods like TDDFT resolve contradictions in stereochemical assignments?

Advanced Research Question
TDDFT addresses discrepancies by:

Simulating CD Spectra : Calculated spectra for proposed configurations are matched with experimental data. For example, the (-)-(1R,5R) configuration of dione 4b was validated against TDDFT simulations .

Energy Minimization : Comparing relative stabilities of stereoisomers via DFT calculations ensures the most thermodynamically favorable configuration aligns with experimental observations .

Methodological Insight : Combining TDDFT with empirical methods (e.g., exciton chirality) mitigates errors from overlapping electronic transitions .

What challenges arise in analyzing hydrogen-bonded networks in solid-state structures of bicyclo[3.3.1]nonane derivatives?

Advanced Research Question
The rigid bicyclic framework forms distinct 3D hydrogen-bonded networks:

Topological Complexity : endo,endo-diols (e.g., rac-2) crystallize in a utg -type chiral network, differing from the etanet topology of methyl-substituted analogs. Weak interactions in diones (e.g., 3) favor qtz -like packing .

Disorder in Crystals : Substituents (e.g., phenyl groups) introduce positional disorder, requiring high-resolution X-ray data (e.g., mean σ(C–C) = 0.002 Å) for accurate refinement .

Q. Table 2: Structural Properties of Bicyclo[3.3.1]nonane Derivatives

CompoundNetwork TopologyKey InteractionReference
endo,endo-Diol (rac-2)utgO–H∙∙∙O
Dione (3)qtzC=O∙∙∙H–C
Diphenyl DerivativeMonoclinic (C2/c)π-Stacking

How does enzymatic resolution align with empirical stereochemical rules like Kazlauskas’?

Advanced Research Question
CRL lipase exhibits a kinetic preference for the (1R,2R,5R,6R)-enantiomer during hydrolysis of racemic diols. This aligns with Kazlauskas’ rule, which predicts enantioselectivity for secondary alcohols based on the size and spatial arrangement of substituents. The rule correlates with the Prelog priority of the acyl donor, ensuring predictable outcomes in asymmetric synthesis .

Experimental Validation : The (1R,2R,5R,6R)-enantiomer is hydrolyzed 3–5× faster than its counterpart, achieving >90% ee under optimized conditions .

How do protecting groups (e.g., N-Boc) influence the stability and reactivity of intermediates?

Basic Research Question
N-Boc protection:

Enhances Stability : Prevents amine oxidation during diol-to-dione conversions (e.g., synthesis of 4b from 2b) .

Facilitates Crystallization : Boc-protected intermediates (e.g., 2b) exhibit improved crystallinity, aiding enantiomer separation via diastereomeric methods .

Advanced Consideration : Deprotection conditions (e.g., acidic hydrolysis) must avoid racemization, ensuring stereochemical integrity of final products .

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